
7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
CB 65 has been identified as a high affinity and selective CB2 receptor agonist . This specificity towards CB2 receptors, which are found in the immune system and associated with anti-inflammatory and immunomodulatory effects, makes CB 65 a potential candidate for cancer research. It could be used to investigate the role of CB2 receptors in cancer progression and metastasis, and to develop targeted therapies that modulate the immune response to cancer cells.
Mechanism of Action
Target of Action
CB65, also known as 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is a potent and high-affinity selective agonist for the CB2 receptor . The CB2 receptor is one of the two main types of cannabinoid receptors in the body, the other being the CB1 receptor . These receptors play a crucial role in the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, mood, and memory .
Mode of Action
CB65 interacts with its primary target, the CB2 receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell, leading to various physiological effects . The exact nature of these reactions can vary depending on the specific cell type and the presence of other signaling molecules .
Biochemical Pathways
The activation of CB2 receptors by CB65 can influence several biochemical pathways. For instance, cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades . .
Pharmacokinetics
It’s known that cb65 has a high affinity for the cb2 receptor, with a ki value of 33 nM This suggests that CB65 can effectively bind to its target receptor at relatively low concentrations
Result of Action
The binding of CB65 to the CB2 receptor can lead to various molecular and cellular effects. For instance, it has been suggested that CB65 might have an antiproliferative and apoptotic effect on osteosarcoma cell lines . .
Action Environment
The action, efficacy, and stability of CB65 can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the binding of CB65 to the CB2 receptor and its subsequent actions . Additionally, factors such as temperature, pH, and the presence of other drugs or substances can potentially influence the stability and efficacy of CB65.
properties
IUPAC Name |
7-chloro-N-cyclohexyl-1-(2-morpholin-4-ylethyl)-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c23-16-6-7-18-20(14-16)26(9-8-25-10-12-29-13-11-25)15-19(21(18)27)22(28)24-17-4-2-1-3-5-17/h6-7,14-15,17H,1-5,8-13H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWLGOHFQBVAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=C3)Cl)CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

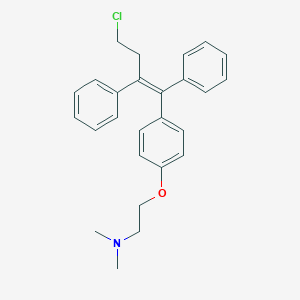
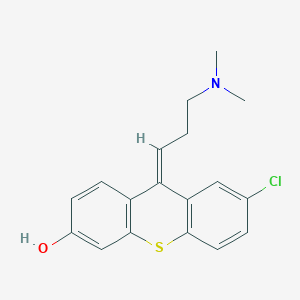
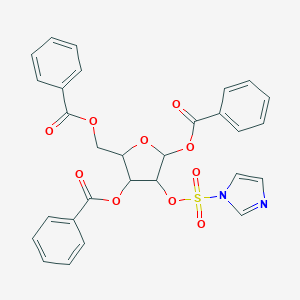
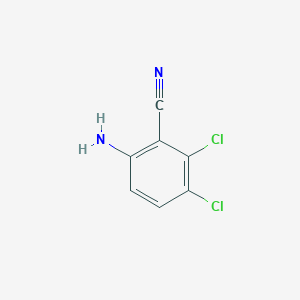
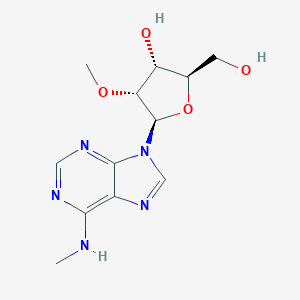
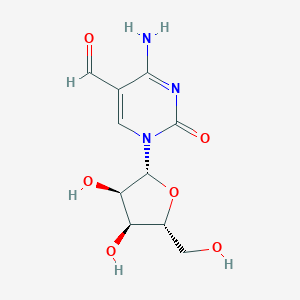
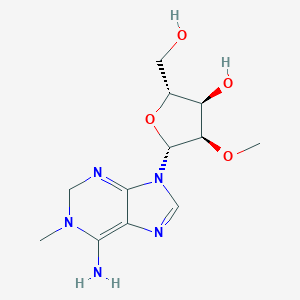
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)





![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)